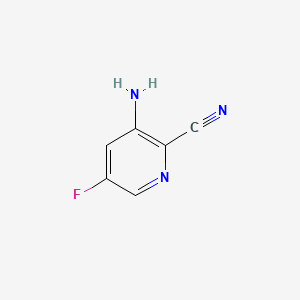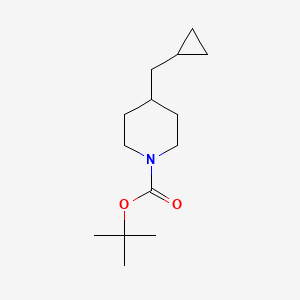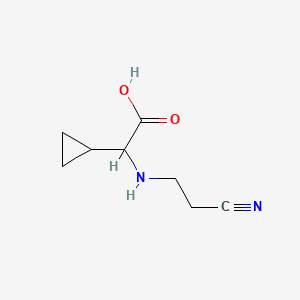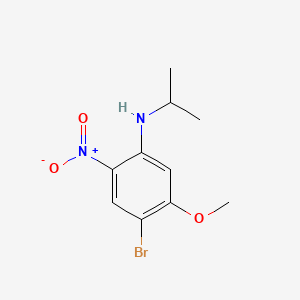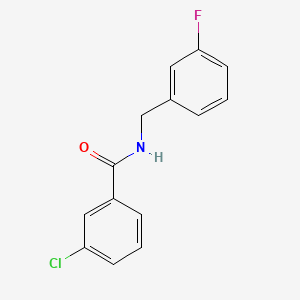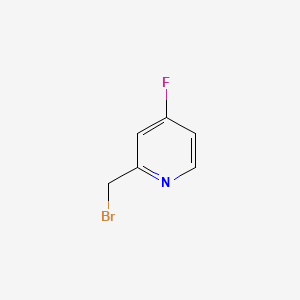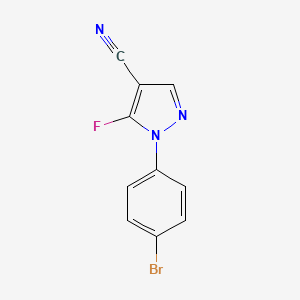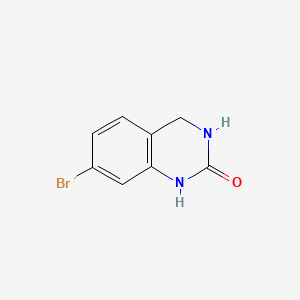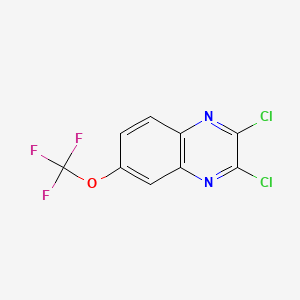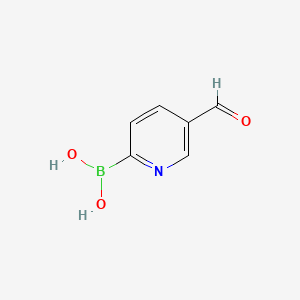
(5-Formylpyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formylpyridin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring with a formyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylpyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange on a substituted pyridine, followed by borylation with trialkylborates.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.
C-H or C-F Bond Activation: Iridium or rhodium catalysts can activate C-H or C-F bonds in pyridine derivatives, followed by borylation.
[4+2] Cycloaddition: This method involves cycloaddition reactions to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing reaction conditions for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (5-Formylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Formation of C-O bonds.
Substitution: Conversion of boron to other heteroatoms such as nitrogen (C-N) and halogens (C-X).
Protodeboronation: Formation of C-H bonds.
Coupling Reactions: Formation of new C-C bonds through homologations, olefinations, alkynylations, and Suzuki-Miyaura coupling
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Substitution: Uses reagents such as amines or halides under mild conditions.
Protodeboronation: Often employs acidic or basic conditions.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
(5-Formylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Formylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues, disrupting their catalytic activity.
Receptor Modulation: It can interact with receptor proteins, altering their signaling pathways and biological responses.
Sensing Applications: Utilized in sensors for detecting sugars and other biomolecules through boronate ester formation.
Comparison with Similar Compounds
(5-Formylpyridin-2-yl)boronic acid can be compared with other boronic acids and esters:
Properties
IUPAC Name |
(5-formylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOXLPCTWDZMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290726 |
Source


|
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-07-9 |
Source


|
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
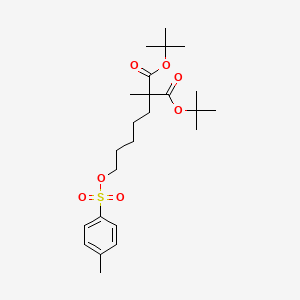
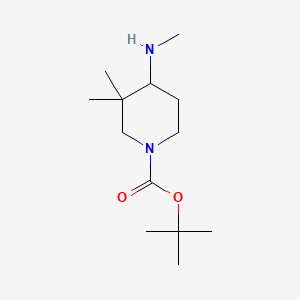
![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)

